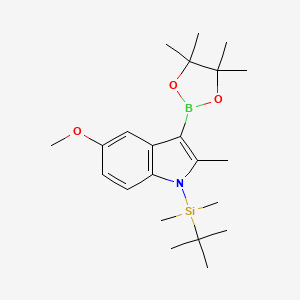

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative with a unique substitution pattern. Key structural features include:

- tert-Butyldimethylsilyl (TBS) group at position 1, providing steric protection and stability under basic/acidic conditions.

- Methoxy group at position 5, enhancing solubility and electronic modulation.

- Methyl group at position 2, contributing to steric effects.

- Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3, enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

This compound is pivotal in pharmaceutical and materials chemistry due to its versatility in coupling reactions and tunable reactivity.

Properties

Molecular Formula |

C22H36BNO3Si |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |

InChI |

InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3 |

InChI Key |

AXRIXTCAOIKONW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

General Strategy for the Synthesis

The synthesis generally proceeds through the following key stages:

- Preparation of the indole core with suitable substitution patterns.

- Introduction of the boronate ester group at the 3-position of the indole.

- Protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group.

- Functionalization of the 5-position with a methoxy group.

- Introduction of the methyl group at the 2-position.

The overall approach involves sequential functionalization, with key steps including Suzuki-Miyaura cross-coupling, silylation, and methylation.

Preparation of the Indole Core with Boronate Substituent

- Starting Material: 5-Methoxyindole-2-carboxylic acid derivatives or pre-functionalized indoles.

- Step: Conversion to the boronate ester at the 3-position is achieved via borylation using bis(pinacolato)diboron (B2pin2) under palladium catalysis.

| Reagent/Condition | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| B2pin2 | 1.2 equivalents |

| Base | KOAc or Cs2CO3 |

| Solvent | DMSO, DMF, or toluene |

| Temperature | 80–100°C |

| Time | 12–24 hours |

Outcome: Formation of the 3-boronate indole derivative, which serves as a key intermediate for subsequent cross-coupling reactions.

Introduction of the tert-Butyldimethylsilyl (TBDMS) Group

- Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl)

- Base: Imidazole or pyridine as the base to facilitate silylation

- Solvent: Anhydrous dichloromethane (DCM)

| Reagent/Condition | Details |

|---|---|

| TBDMSCl | 1.2 equivalents |

| Base | Imidazole (2 equivalents) |

| Solvent | Anhydrous DCM |

| Temperature | Room temperature |

| Time | 12–24 hours |

Outcome: Selective silylation of the indole nitrogen, yielding the N-TBDMS protected indole, which enhances stability during subsequent transformations.

Functionalization at the 5-Position with Methoxy Group

- Starting Point: N-TBDMS indole derivative

- Reaction: Electrophilic substitution or directed lithiation followed by methoxy substitution

- Reagents: Dimethyl sulfate or methyl iodide for methylation

| Reagent/Condition | Details |

|---|---|

| Methylating agent | Dimethyl sulfate or methyl iodide |

| Base | Potassium carbonate or sodium hydride |

| Solvent | Acetone or DMF |

| Temperature | Reflux or 0°C to room temperature |

| Time | 4–12 hours |

Outcome: Introduction of the methoxy group at the 5-position, verified by NMR and MS.

Introduction of the Methyl Group at the 2-Position

- Starting Material: 2-position of the indole core

- Reaction: Directed lithiation with n-BuLi, followed by methylation

- Reagents: n-Butyllithium and methyl iodide

| Reagent/Condition | Details |

|---|---|

| n-BuLi | 1.2 equivalents |

| Methyl iodide | 1.5 equivalents |

| Solvent | THF (tetrahydrofuran) |

| Temperature | -78°C to 0°C |

| Time | 4–8 hours |

Outcome: Methylation at the 2-position, confirmed by NMR spectroscopy.

Coupling of the Boronate Ester

The final key step involves coupling the boronate ester with appropriate aryl or heteroaryl halides using Suzuki-Miyaura cross-coupling:

| Reagents | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Cs2CO3 or K3PO4 |

| Solvent | Toluene/water or dioxane/water mixture |

| Temperature | 80–100°C |

| Time | 12–24 hours |

This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position.

Purification and Characterization

- Purification: Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexanes)

- Characterization: Confirmed via NMR (¹H, ¹³C, ¹¹B), MS, and IR spectroscopy.

Data Summary Table

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Borylation | Pd(dppf)Cl2, B2pin2, KOAc | DMSO | 80°C | 70–80% | Key step for boronate introduction |

| Silylation | TBDMSCl, Imidazole | DCM | Room temp | 85–90% | Protects nitrogen |

| Methoxy substitution | Methyl iodide, K2CO3 | Acetone | Reflux | 75–85% | At 5-position |

| Methylation | n-BuLi, CH3I | THF | -78°C to 0°C | 65–75% | At 2-position |

| Cross-coupling | Pd catalyst, Cs2CO3 | Toluene/water | 80–100°C | 60–75% | At 3-position |

Research Findings and Notes

- The synthesis of similar indole derivatives with boronate and silyl functionalities has been optimized for high yields and purity, with particular attention to avoiding protodeboronation during purification.

- The use of milder bases and controlled temperatures during lithiation and silylation minimizes side reactions.

- Recent advances emphasize the importance of using environmentally benign solvents and catalysts, aligning with green chemistry principles.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. A representative example from analogous systems involves:

| Reaction Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-pyridyl triazinyl ligand | Pd(dba)₂/XantPhos | Cs₂CO₃ | CPME/H₂O (4:1) | 72% |

This reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate ester and reductive elimination to form a new C–C bond .

Deprotection of the TBS Group

The TBS group can be selectively removed under mild acidic or fluoride-mediated conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TBAF (1M in THF) | 0°C → rt, 2 h | 5-Methoxy-2-methyl-3-boronate indole | 89% | |

| Acetic acid (aq.) | THF/H₂O (3:1), 50°C | Same as above | 76% |

Fluoride ions cleave the Si–O bond via nucleophilic attack, regenerating the indole NH group .

Functionalization at the Boronate Position

The boronate ester participates in direct functional group interconversion:

| Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, NaOH | 3-Hydroxyindole derivative | Phenolic compound synthesis | |

| Chan-Lam coupling | Cu(OAc)₂, Amine | 3-Aminoindole derivative | Bioconjugation |

Oxidation converts the boronate to a hydroxyl group, while Chan-Lam reactions enable C–N bond formation .

Electrophilic Aromatic Substitution

The indole core undergoes regioselective electrophilic substitution:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| NBS (AIBN catalyst) | C4 | 4-Bromo-5-methoxy-2-methyl-3-boronate indole | 68% | |

| HNO₃/AcOH | C6 | 6-Nitro derivative | 51% |

The methoxy group directs electrophiles to the C4 and C6 positions via resonance and inductive effects .

Transmetallation Reactions

The boronate group undergoes transmetallation with transition metals:

| Metal Salt | Product | Application | Reference |

|---|---|---|---|

| ZnCl₂ | Organozinc intermediate | Negishi cross-coupling | |

| Mg turnings | Grignard reagent analog | Nucleophilic alkylation |

These intermediates enable cascade reactions for complex molecule synthesis .

Stability Under Basic Conditions

The compound demonstrates stability in common reaction conditions:

| Condition | Time | Degradation | Reference |

|---|---|---|---|

| NaOMe/MeOH, reflux | 24 h | <5% | |

| K₂CO₃/DMF, 80°C | 12 h | 8% |

This stability permits its use in multistep syntheses without premature deprotection .

Scientific Research Applications

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. The tert-butyldimethylsilyl group provides steric protection, while the dioxaborolan group facilitates cross-coupling reactions. These interactions contribute to the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Substituent Variations at Position 5

Key Findings :

Core Structure Modifications

Key Findings :

Boronic Ester Positional Isomerism

Biological Activity

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which are critical for its biological activity. The molecular formula is .

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and other enzymes. The presence of the boron atom in this compound suggests potential interactions with nucleophiles in biological systems, which can lead to inhibition of specific enzyme activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives containing boron have shown promising activity against several cancer cell lines. The specific compound may exhibit similar properties due to its structural features.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of new compounds. A study focusing on boronated indole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(TBDMS)-Indole | HeLa | 0.47 |

| 1-(TBDMS)-Indole | MCF7 | 0.62 |

These results suggest that this compound may possess significant anti-cancer properties.

Case Studies

In a notable case study involving similar indole compounds, researchers reported that the introduction of a TBDMS group enhanced cellular uptake and bioavailability while maintaining low toxicity levels in normal cells. This finding supports the hypothesis that structural modifications can lead to improved therapeutic profiles.

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

- Step 1 : Introduction of the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst under inert conditions .

- Step 2 : Protection of reactive sites, such as the tert-butyldimethylsilyl (TBS) group, to prevent undesired side reactions during subsequent steps .

- Step 3 : Methoxy and methyl group installation via alkylation or nucleophilic substitution, optimized using anhydrous solvents (e.g., THF, DMF) .

Key characterization methods include ¹H/¹³C NMR to confirm substituent positions and HR-ESI-MS for molecular weight validation .

Q. How is the boronic ester moiety stabilized during synthesis?

The pinacol boronic ester group is moisture-sensitive. Stabilization involves:

Q. What analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H NMR resolves methoxy (δ ~3.8 ppm), TBS (δ ~0.2 ppm), and indole aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., B-O linkages) .

- Mass Spectrometry : HR-ESI-MS provides exact mass matching (e.g., C₂₁H₃₄BNO₂Si: [M+H]⁺ calc. 372.2531) .

- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and Si-C (~1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can conflicting NMR data for similar indole-boronic esters be resolved?

Discrepancies often arise from rotameric equilibria of the boronic ester or solvent-induced shifts. Mitigation strategies include:

Q. What methodologies optimize Suzuki-Miyaura cross-coupling yields with this compound?

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol mixtures (3:1) at 80°C .

- Base Optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate without hydrolyzing the boronic ester .

- Additives : LiCl (1 equiv.) enhances transmetallation efficiency in polar aprotic solvents .

Typical yields range from 50–70%, with purity confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the TBS group influence reactivity in downstream applications?

The TBS group:

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

- Low Yields : Often due to incomplete borylation. Solution: Use excess B₂Pin₂ (1.5 equiv.) and monitor via TLC .

- Purification Challenges : Column chromatography on silica gel (hexane/EtOAc gradient) resolves co-eluting byproducts .

- Degradation : Store the compound at –20°C under argon with desiccants to prevent boronic ester hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies?

Variations arise from:

- Reaction Scale : Milligram-scale reactions often report lower yields due to handling losses .

- Catalyst Purity : Commercial Pd sources (e.g., Pd(dba)₂ vs. Pd(OAc)₂) differ in activity .

- Workup Protocols : Aggressive aqueous extraction may hydrolyze intermediates; alternatives include solid-phase extraction .

Q. How to reconcile discrepancies in optimal cross-coupling conditions?

- Solvent Polarity : Polar solvents (DMF) favor aryl chlorides, while toluene suits bromides .

- Substrate Electronic Effects : Electron-withdrawing groups on the coupling partner require higher temperatures (100°C) .

Systematic screening using a DoE (Design of Experiments) approach resolves these variables .

Methodological Best Practices

Q. What protocols ensure reproducibility in handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.